molecular formula C21H21NO3 B214661 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B214661
M. Wt: 335.4 g/mol
InChI Key: JKQSOEXJJMOKKR-UHFFFAOYSA-N
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Description

3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is a complex organic compound belonging to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The allyl group can be introduced through allylation reactions, where an allyl halide reacts with the indole derivative in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The presence of functional groups such as the hydroxy and oxo-ethyl groups can enhance its binding affinity and specificity. The compound may exert its effects through mechanisms such as inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with DNA or RNA .

Comparison with Similar Compounds

Uniqueness: 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of functional groups and the indole core. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-enylindol-2-one

InChI

InChI=1S/C21H21NO3/c1-3-13-22-18-8-6-5-7-17(18)21(25,20(22)24)14-19(23)16-11-9-15(4-2)10-12-16/h3,5-12,25H,1,4,13-14H2,2H3

InChI Key

JKQSOEXJJMOKKR-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC=C)O

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC=C)O

Origin of Product

United States

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